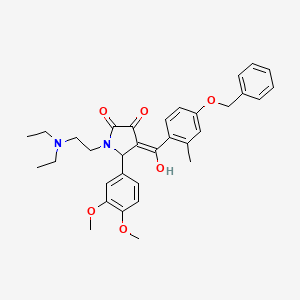

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

CAS No. |

488707-95-5 |

|---|---|

Molecular Formula |

C33H38N2O6 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C33H38N2O6/c1-6-34(7-2)17-18-35-30(24-13-16-27(39-4)28(20-24)40-5)29(32(37)33(35)38)31(36)26-15-14-25(19-22(26)3)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36H,6-7,17-18,21H2,1-5H3/b31-29+ |

InChI Key |

GKPOCIVHTMBXHD-OWWNRXNESA-N |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Carbamate Derivatives

A foundational method for constructing the pyrrolone ring involves reacting O-substituted carbamates with 2,5-dimethoxytetrahydrofuran under acidic conditions. This approach, adapted from ACS publications, generates N-alkoxycarbonyl pyrroles in a single step. For the target compound:

Alternative Lactamization Strategies

Patent data highlights lactamization via reductive amination or Dieckmann condensation :

- A linear diketone precursor undergoes intramolecular cyclization in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) to form the lactam ring.

- Yields are optimized by controlling stoichiometry (1:1.2 ratio of diketone to TES) and reaction time (6–12 hours).

Introduction of the 4-(Benzyloxy)-2-methylbenzoyl Group

Friedel-Crafts Acylation

The benzoyl moiety is introduced via Friedel-Crafts acylation using 4-(benzyloxy)-2-methylbenzoyl chloride :

- The pyrrolone intermediate is dissolved in dichloromethane (DCM) .

- AlCl₃ (1.5 equiv) is added as a Lewis catalyst.

- The acyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

- Workup involves quenching with ice-water and purification via column chromatography (SiO₂, hexane/EtOAc 3:1) .

Etherification for Benzyloxy Protection

The benzyloxy group is installed prior to acylation:

- 4-Hydroxy-2-methylbenzoic acid is treated with benzyl bromide in DMF using K₂CO₃ as a base.

- The reaction proceeds at 80°C for 6 hours, yielding 4-(benzyloxy)-2-methylbenzoic acid.

- Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) .

Functionalization with the 2-(Diethylamino)ethyl Group

Alkylation of the Pyrrolone Nitrogen

The diethylaminoethyl side chain is introduced via N-alkylation :

Reductive Amination Alternative

A patent method employs reductive amination for similar amines:

- React the pyrrolone with 2-diethylaminoacetaldehyde in the presence of NaBH₃CN .

- The reaction is conducted in MeOH at pH 4–5 (adjusted with AcOH) for 24 hours.

Hydroxylation at Position 3

Oxidative Hydroxylation

The 3-hydroxy group is introduced via oxidation of a ketone precursor :

Direct Electrophilic Substitution

Alternative approaches use direct electrophilic hydroxylation :

- BF₃·OEt₂ is used to activate the pyrrolone ring.

- Hydrogen peroxide (H₂O₂) is added as the hydroxylating agent.

Purification and Crystallization

Column Chromatography

Crude products are purified using silica gel chromatography with gradients of hexane/EtOAc or DCM/MeOH .

Crystallization for Polymorph Control

Patent methods emphasize crystallization to obtain stable polymorphs:

- The compound is dissolved in acetone/water (4:1) at 60°C.

- Slow cooling to 4°C over 12 hours yields crystalline Form A , characterized by PXRD peaks at 10.9°, 15.3°, and 21.6° 2θ .

Analytical Data and Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₈N₂O₆ | |

| Molecular Weight | 558.66 g/mol | |

| CAS Number | 498534-74-0 | |

| Melting Point | 162–164°C (crystalline Form A) | |

| PXRD Peaks (2θ ± 0.2°) | 10.9, 15.3, 21.6, 27.0 |

Research Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has a wide range of scientific research applications, including:

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its functional groups allow for interactions with various biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure and functional groups make it a candidate for the design of new therapeutic agents.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, the diethylamino group can interact with receptor sites, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular signaling pathways, enzyme activity, and other biological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the pyrrolone ring, benzoyl group, and side chains. These modifications influence melting points, solubility, and synthetic yields.

Structure-Activity Relationship (SAR) Insights

Aromatic Substituents :

- The 3,4-dimethoxyphenyl group in the target compound offers moderate electron-donating effects compared to 3,4,5-trimethoxyphenyl (), which may enhance binding affinity but reduce metabolic stability .

- Trifluoromethoxy () and trifluoromethyl groups (, compound 25) increase lipophilicity and resistance to oxidative metabolism .

- Side Chain Variations: Diethylaminoethyl (target) vs. dimethylaminoethyl (): The longer ethyl chains in the target compound may improve membrane permeability but reduce aqueous solubility .

Benzoyl Modifications :

Biological Activity

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule notable for its potential biological activities. Characterized by a pyrrole ring and multiple functional groups, this compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C₃₃H₃₅N₃O₄

- Molecular Weight : Approximately 533.1 g/mol

- Key Functional Groups : Benzyloxy, diethylamino, dimethoxyphenyl, and hydroxyl groups.

Preliminary studies indicate that this compound may interact with specific molecular targets, leading to the inhibition or activation of pathways involved in disease processes. The structural features suggest potential interactions with enzymes or receptors critical in various biological systems.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The unique combination of functional groups may enhance the compound's affinity for biological targets, particularly enzymes involved in metabolic pathways. This suggests potential applications in conditions where enzyme inhibition is beneficial.

| Enzyme Target | Potential Effect |

|---|---|

| Kinases | Inhibition may lead to reduced cell proliferation in cancer cells. |

| Proteases | Modulation could affect apoptotic pathways. |

Case Studies

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms.

Q & A

Q. Critical Conditions :

- Temperature control (0–5°C for acylation; room temperature for alkylation).

- Exclusion of moisture for steps involving NaH or AlCl₃ .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~3200–3400 cm⁻¹ (OH stretch) and 1650–1700 cm⁻¹ (C=O) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the diethylaminoethyl substituent .

Advanced Question: How can researchers optimize low yields in the final cyclization step?

Answer:

Low yields (e.g., 9–18% in similar pyrrolones ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst Addition : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to suppress byproducts .

- In-Situ Monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced Question: How should contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

Contradictions may stem from assay-specific interference or off-target effects. Mitigation approaches:

Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .

Structure-Activity Relationship (SAR) : Compare activity of analogs with modified substituents (e.g., replacing benzyloxy with methoxy) to isolate pharmacophores .

Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Advanced Question: What strategies ensure compound stability during long-term storage and biological assays?

Answer:

- Storage : Lyophilize and store at –80°C under argon to prevent oxidation of the hydroxy-pyrrolone moiety .

- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA to minimize aggregation in aqueous media .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Question: How can researchers design SAR studies to explore the role of the diethylaminoethyl group?

Answer:

- Substituent Variation : Synthesize analogs with dimethylaminoethyl, piperidinylethyl, or uncharged ethyl groups .

- Biological Evaluation : Test for changes in solubility, membrane permeability (e.g., PAMPA assay), and target affinity .

- Computational Analysis : Calculate logP and polar surface area to correlate structural changes with bioavailability .

Advanced Question: How to resolve ambiguities in NMR spectral data for structurally similar analogs?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic/alkyl protons .

- X-Ray Crystallography : Confirm absolute configuration for chiral centers (e.g., C3-hydroxy group) .

- Isotopic Labeling : Incorporate ¹³C at key positions (e.g., carbonyl carbons) to simplify spectral interpretation .

Advanced Question: What experimental designs are recommended for in vivo pharmacokinetic studies?

Answer:

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration in rodent models .

- Sampling Schedule : Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-dose.

- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Tables for Key Data:

| Reaction Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrrolone Cyclization | NaH, DMF, 0°C → RT, 12 h | 45–60% | |

| Benzoylation | AlCl₃, DCM, –10°C, 4 h | 30–50% | |

| Diethylaminoethyl Grafting | 2-(Diethylamino)ethyl chloride, RT, 8 h | 40–55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.